5-Ethynyl-2-methylpyrimidine chemical properties
5-Ethynyl-2-methylpyrimidine chemical properties
An In-Depth Technical Guide to the 5-Ethynylpyrimidine Scaffold: Properties, Synthesis, and Applications
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets.[3] When functionalized at the 5-position with an ethynyl group (a carbon-carbon triple bond), the resulting 5-ethynylpyrimidine scaffold becomes an exceptionally versatile building block for researchers in drug discovery and chemical biology. The ethynyl group serves as a powerful and precise reactive handle, enabling a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]
This guide provides a comprehensive technical overview of the 5-ethynylpyrimidine core. While specific experimental data for 5-ethynyl-2-methylpyrimidine is not extensively documented in public literature, this document will leverage data from closely related and well-studied analogs to elucidate the fundamental chemical properties, spectroscopic signatures, reactivity, and applications of this important chemical motif. By examining analogs such as 5-ethynyl-2'-deoxyuridine (EdU), we can provide field-proven insights and protocols relevant to any researcher working with this class of compounds.
Part 1: Physicochemical and Spectroscopic Properties
The physical properties of a specific 5-ethynylpyrimidine derivative will depend on its other substituents. However, we can establish a baseline by comparing related heterocyclic structures.
Table 1: Physicochemical Properties of Related Heterocyclic Compounds
| Property | 5-Ethynyl-2-methylpyridine | 5-Ethyl-2-methylpyridine |
| Molecular Formula | C₈H₇N | C₈H₁₁N[5] |
| Molecular Weight | 117.15 g/mol [6] | 121.18 g/mol [7] |
| Appearance | Solid | Colorless liquid[5][7] |
| Boiling Point | Not available | 178 °C[5] |
| Melting Point | Not available | -70.3 °C[5] |
| CAS Number | 1945-85-3[6] | 104-90-5[5] |
Predictive Spectroscopic Profile of 5-Ethynyl-2-methylpyrimidine
Spectroscopic analysis is the primary method for confirming the structure of a synthesized compound.[8] Based on established principles, the following spectral characteristics would be expected for 5-ethynyl-2-methylpyrimidine.
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¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of hydrogen atoms.
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Pyrimidine Ring Protons (H-4, H-6): Two distinct signals, likely singlets or narrow doublets, are expected in the aromatic region (δ 8.5-9.0 ppm).
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Acetylenic Proton (≡C-H): A sharp singlet around δ 3.0-3.5 ppm. This is a highly characteristic signal for a terminal alkyne.
-
Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm, corresponding to the three equivalent protons of the methyl group.[9]
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-
¹³C NMR Spectroscopy : Carbon NMR helps identify the carbon framework.
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Pyrimidine Ring Carbons: Signals would appear in the δ 120-160 ppm range.
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Acetylenic Carbons (-C≡C-): Two distinct signals are expected in the δ 70-90 ppm range. The carbon attached to the pyrimidine ring will be at a different chemical shift than the terminal carbon.[10]
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies.[11]
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≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ , which is highly diagnostic for a terminal alkyne.
-
C≡C Stretch: A weaker, sharp absorption band in the range of 2100-2150 cm⁻¹ . Its intensity is variable, but its position is characteristic.
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C-H Stretches (Aromatic/Methyl): Bands in the 2900-3100 cm⁻¹ region.
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C=N and C=C Stretches (Ring): Multiple bands in the 1400-1600 cm⁻¹ fingerprint region.
-
-
Mass Spectrometry (MS) : This technique provides the mass-to-charge ratio, allowing for determination of the molecular weight.
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Molecular Ion (M⁺): For 5-ethynyl-2-methylpyrimidine (C₇H₆N₂), the calculated molecular weight is approximately 118.14 g/mol . The EI-MS spectrum should show a prominent molecular ion peak at m/z = 118.
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Part 2: Synthesis and Reactivity
The synthesis of 5-ethynylpyrimidine derivatives can be achieved through several established organometallic cross-coupling reactions. A highly reliable and common method is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Workflow: Synthesis via Sonogashira Coupling
The causality behind this experimental choice lies in its efficiency and functional group tolerance. The Sonogashira reaction is a robust method for installing an ethynyl group onto a heterocyclic core without requiring harsh conditions that could degrade the pyrimidine ring.
Caption: General workflow for synthesizing 5-ethynyl-2-methylpyrimidine.
Protocol: General Sonogashira Coupling
This protocol is a self-validating system. Successful formation of the intermediate can be monitored by TLC (disappearance of starting material) and confirmed by NMR (appearance of the TMS singlet at ~0.2 ppm). Final product formation is confirmed by the appearance of the acetylenic proton signal in the ¹H NMR spectrum.
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Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 5-iodo-2-methylpyrimidine (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq).
-
Solvent and Base: Add anhydrous triethylamine (Et₃N) as both the solvent and base.
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Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in methanol and add a base such as potassium carbonate (K₂CO₃). Stir at room temperature until the TMS group is removed (monitored by TLC).
-
Purification: Neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the final product by column chromatography.
Key Reactivity: The Azide-Alkyne 'Click' Reaction
The terminal alkyne of the 5-ethynylpyrimidine scaffold is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage between the pyrimidine and an azide-containing molecule. This is the key reaction that makes compounds like EdU so powerful for biological labeling.[4][12]
Caption: Simplified schematic of the CuAAC 'click' reaction.
Part 3: Applications in Drug Discovery and Chemical Biology
The 5-ethynylpyrimidine scaffold is a valuable asset in modern drug development for two primary reasons: its role as a core pharmacophore and its utility as a tool for chemical biology.
Case Study: 5-Ethynyl-2'-deoxyuridine (EdU) for Cell Proliferation Assays
The most prominent application of the 5-ethynylpyrimidine motif is in 5-ethynyl-2'-deoxyuridine (EdU). EdU is a thymidine analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4] Unlike its predecessor, bromodeoxyuridine (BrdU), which requires harsh acid or heat treatment for antibody detection, EdU is detected via the gentle and highly specific 'click' reaction with a fluorescent azide.[12] This preserves cellular morphology and allows for more flexible co-labeling experiments.
Trustworthiness of the Protocol: The protocol's reliability stems from the high specificity of the bio-orthogonal 'click' reaction. The azide probe will only react with the incorporated ethynyl group of EdU, leading to a very high signal-to-noise ratio.
Caption: Experimental workflow for an EdU-based cell proliferation assay.
While widely used, it is important to note that high concentrations of EdU can exhibit cytotoxic and genotoxic effects, particularly in cells with deficient homologous recombination repair pathways.[13] Therefore, titration to the lowest effective concentration is a critical aspect of experimental design.
Role as a Synthetic Building Block in Drug Design
Pyrimidine derivatives are integral to many classes of therapeutics, including kinase inhibitors used in oncology.[2] The 5-ethynyl group provides a strategic vector for molecular elaboration. Using reactions like the Sonogashira coupling or 'click' chemistry, drug developers can attach other molecular fragments to the pyrimidine core to optimize binding affinity, selectivity, and pharmacokinetic properties. This approach is central to modern drug design strategies like fragment-based lead discovery. Pyrimidine-based drugs have been developed to target a wide range of biological systems, including tubulin in cancer cells and G-protein-coupled receptors.[14][15]
Caption: A pyrimidine-based drug blocking a kinase signaling cascade.
Part 4: Safety and Handling
As with any reactive chemical, proper safety protocols must be followed when handling 5-ethynylpyrimidine and its derivatives.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[16][17]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.[16][20]
-
Hazards: Substituted pyridines and pyrimidines can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[6] The toxicological properties of many novel derivatives have not been thoroughly investigated, so they should be handled with caution.[17]
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